molecular formula C11H8N4O2 B2905538 N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 2034474-22-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

Cat. No.: B2905538
CAS No.: 2034474-22-9
M. Wt: 228.211
InChI Key: DDJXXTQFPACQNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide typically involves the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXXTQFPACQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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